molecular formula C13H18O2 B1368536 4-(4-Isopropoxy-phenyl)-butan-2-one

4-(4-Isopropoxy-phenyl)-butan-2-one

Katalognummer: B1368536
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: LYACMSNCVPKXOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Isopropoxy-phenyl)-butan-2-one: is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of an isopropoxy group attached to the phenyl ring, which is further connected to a butan-2-one moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isopropoxy-phenyl)-butan-2-one can be achieved through several synthetic routes. One common method involves the alkylation of 4-isopropoxyphenol with butan-2-one under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-Isopropoxyphenol and butan-2-one.

    Reagents: A base such as sodium hydroxide or potassium carbonate.

    Solvent: An organic solvent like ethanol or methanol.

    Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method could include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity may be employed.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Isopropoxy-phenyl)-butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(4-Isopropoxyphenyl)-butanoic acid.

    Reduction: Formation of 4-(4-Isopropoxyphenyl)-butan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(4-Isopropoxy-phenyl)-butan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(4-Isopropoxy-phenyl)-butan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Isopropylphenol: Similar structure but lacks the butan-2-one moiety.

    4-Isopropenylphenol: Contains an isopropenyl group instead of an isopropoxy group.

    4-(4-Isopropoxyphenyl)-butanoic acid: An oxidized derivative of 4-(4-Isopropoxy-phenyl)-butan-2-one.

Uniqueness

This compound is unique due to the presence of both the isopropoxy group and the butan-2-one moiety, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C13H18O2

Molekulargewicht

206.28 g/mol

IUPAC-Name

4-(4-propan-2-yloxyphenyl)butan-2-one

InChI

InChI=1S/C13H18O2/c1-10(2)15-13-8-6-12(7-9-13)5-4-11(3)14/h6-10H,4-5H2,1-3H3

InChI-Schlüssel

LYACMSNCVPKXOT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC=C(C=C1)CCC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.